![molecular formula C22H17N3O4S B2400185 N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide](/img/structure/B2400185.png)
N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide” is a cell-permeable non-peptidic thienoquinoline . It’s also known as PKCε Translocation Inhibitor II, PKCe141, PKCε-RACK2 Interaction Inhibitor II, and Protein Kinase Cε Translocation Inhibitor II . The empirical formula is C22H17N3O4S and the molecular weight is 419.45 .
Synthesis Analysis
The synthesis of fused tetracyclic quinolines, which includes the compound , has been extensively studied . Various methods have been developed, including one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thienoquinoline core, an acetylphenyl group, and a carboxamide group .Physical And Chemical Properties Analysis
This compound is a brown powder with a solubility of 10 mg/mL in DMSO . It should be stored at 2-8°C and protected from light .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- The crystalline organic compound, related to N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide, has been studied for its structural properties. Using spectral characterization techniques like FT-IR, NMR, and UV-Vis spectroscopy, and confirmed by single crystal X-ray diffraction, it shows potential for detailed structural analysis in molecular chemistry (Polo-Cuadrado et al., 2021).
Biological Activity and Inhibitory Properties
- A study on related thienoquinolines discovered compounds, including this compound, which disrupts the interaction of protein kinase C with its receptor in vitro. This compound inhibited phosphorylation of downstream targets and interfered with the migration and invasion of HeLa cells, suggesting potential in cancer research and therapeutic applications (Rechfeld et al., 2014).
Application in Synthesis of Polycyclic Compounds
- The reaction of derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide with phthalic anhydride led to the formation of polycyclic compounds, including thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives. These compounds have shown pronounced UV fluorescence, indicating potential use in materials science and fluorescence studies (Dotsenko et al., 2021).
Antitumor Agents
- Quinolinquinone derivatives, closely related to the compound of interest, have been synthesized and evaluated for antiproliferative activity. These compounds exhibited significant cytotoxicity against human tumor cell lines, suggesting their potential as antitumor agents (Bolognese et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-15-amino-4,7-dioxa-13-thia-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),2,8,10,12(16),14-hexaene-14-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-11(26)12-3-2-4-14(7-12)24-21(27)20-19(23)15-8-13-9-17-18(29-6-5-28-17)10-16(13)25-22(15)30-20/h2-4,7-10H,5-6,23H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAMBYTZHAPBQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4C=C5C(=CC4=C3)OCCO5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

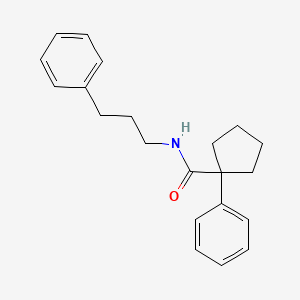
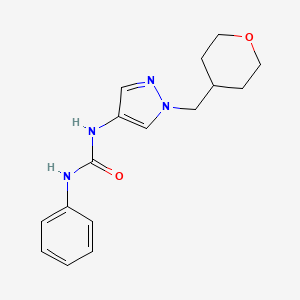
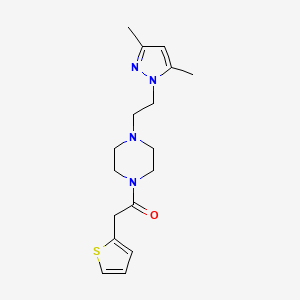
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)
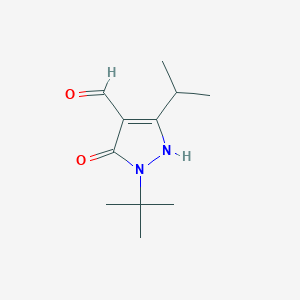
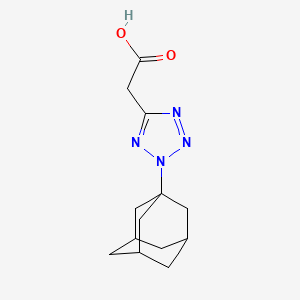
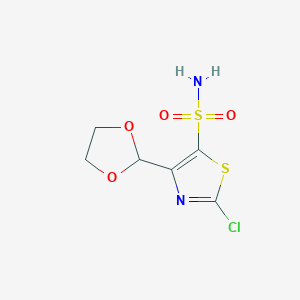


![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)
![N-(cyanomethyl)-2-({3,5-difluoro-[1,1'-biphenyl]-2-yl}amino)acetamide](/img/structure/B2400119.png)
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400122.png)
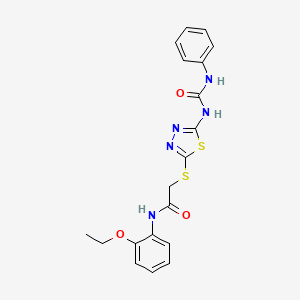
![Tert-butyl 2-({[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}methyl)pyrrolidine-1-carboxylate](/img/structure/B2400124.png)